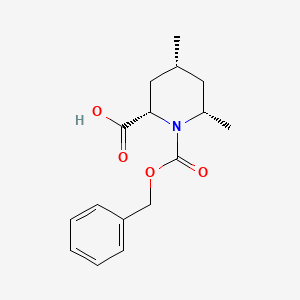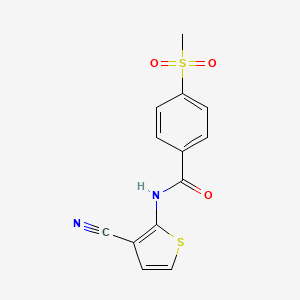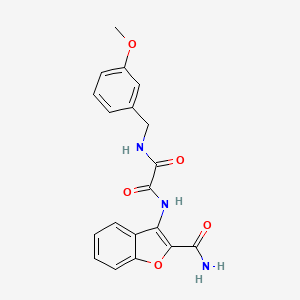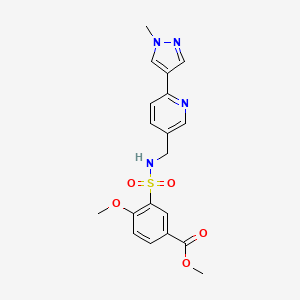
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as Dmpip, is a piperidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.
Wirkmechanismus
The exact mechanism of action of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. It has been shown to enhance the activity of GABAergic neurotransmission, which is involved in the regulation of neuronal excitability and inhibition. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy, as well as to reduce pain and inflammation in models of neuropathic pain and inflammatory conditions. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have a low toxicity profile, making it a safer alternative to other drugs with similar pharmacological activities. However, one of the limitations of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its relatively low potency compared to other drugs with similar effects, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of research could focus on the development of more potent derivatives of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid with improved pharmacological properties. Additionally, further studies could investigate the potential applications of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid as a tool for the study of ion channel function and neurotransmitter regulation could also be explored.
Synthesemethoden
The synthesis of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can be achieved through a multistep process involving the reaction of piperidine with various reagents. One of the most commonly used methods involves the reaction of piperidine with methyl chloroformate, followed by the addition of phenylmagnesium bromide and subsequent hydrolysis to yield (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. Other methods involve the use of different starting materials and reagents, such as N-methylpiperidine and diethyl malonate.
Wissenschaftliche Forschungsanwendungen
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have potential applications in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
(2S,4R,6S)-4,6-dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-12(2)17(14(9-11)15(18)19)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHQEUEPDJLJX-DYEKYZERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)
![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)
